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Introduction

Histone deacetylase 10 (HDACL10) is a class lIb HDAC that has emerged as a compelling
therapeutic target, particularly in oncology. Unlike other HDACs that primarily deacetylate lysine
residues on histones and other proteins, HDAC10 possesses a unique substrate specificity,
functioning as a robust polyamine deacetylase (PDAC).[1][2] It preferentially removes the
acetyl group from N8-acetylspermidine.[2] This function links HDAC10 to the regulation of
polyamine homeostasis, a critical pathway for cell growth and proliferation that is often
dysregulated in cancer.[3][4]

Furthermore, HDAC10 plays a crucial role in promoting autophagy-mediated cell survival, a
mechanism that cancer cells exploit to withstand the stress induced by chemotherapy.[5][6][7]
Elevated HDAC10 expression has been correlated with poor clinical outcomes in high-risk
neuroblastoma patients, making its inhibition a promising strategy to overcome drug resistance.

[51E81e]

This technical guide focuses on Hdac10-IN-1 (also known as compound 13b), a potent and
highly selective inhibitor of HDAC10.[10][11] This document will provide an in-depth overview of
its biochemical activity, cellular effects, and the experimental protocols used for its
characterization.

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b10861278?utm_src=pdf-interest
https://www.bohrium.com/paper-details/histone-deacetylase-10-structure-and-molecular-function-as-a-polyamine-deacetylase/813134643288080385-10026
https://pmc.ncbi.nlm.nih.gov/articles/PMC7442746/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7442746/
https://pure.johnshopkins.edu/en/publications/histone-deacetylase-10-liberates-spermidine-to-support-polyamine-/
https://pubmed.ncbi.nlm.nih.gov/35988653/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3710791/
https://pubmed.ncbi.nlm.nih.gov/24145760/
https://pubmed.ncbi.nlm.nih.gov/23801752/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3710791/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7575710/
https://www.pnas.org/doi/10.1073/pnas.1300113110
https://www.benchchem.com/product/b10861278?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9007901/
https://www.medchemexpress.com/hdac10-in-1.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10861278?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Core Compound: Hdac10-IN-1 (Compound 13b)

Hdac10-IN-1 is a piperidine-4-acrylhydroxamate derivative designed to selectively target the
active site of HDAC10.[10] Its design leverages the unique structural features of HDAC10,
particularly the acidic gatekeeper residue Glu274, to achieve high potency and selectivity.[2]
[10]

Data Presentation: Quantitative Inhibitory Activity

The inhibitory potency and selectivity of Hdac10-IN-1 and related compounds have been
characterized through in vitro enzymatic assays. The following tables summarize the key
quantitative data.

Table 1: In Vitro Inhibitory Activity of Hdac10-IN-1 (13b) and Analogue (10c) against drHDAC10

Compound drHDAC10 IC50 (nM)
Hdac10-IN-1 (13b) 58
Compound 10c 31

Data sourced from in vitro enzymatic assays using recombinant Danio rerio (zebrafish)
HDAC10 (drHDAC10).[10]

Table 2: Selectivity Profile of Hdac10-IN-1 (13b) and Analogue (10c) against Human HDAC
Isoforms

Compound hHDAC1 IC50 (nM) hHDACSG6 IC50 (nM) hHDACS IC50 (nM)
Hdac10-IN-1 (13b) > 30,000 2,754 > 30,000
Compound 10c 19,498 1,486 > 30,000

Data sourced from in vitro enzymatic assays using recombinant human HDAC (hHDAC)
isoforms.[10]

Table 3: Comparative IC50 Values of Other HDAC Inhibitors Against HDAC10
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Compound hHDAC10 IC50 (nM)
Quisinostat 3.62

Trichostatin A 59.5

Vorinostat 198

TMP269 50,400

Data sourced from Reaction Biology's HDAC10 assay services.[12]

Mechanism of Action and Signaling Pathways

HDAC10's primary role is the deacetylation of N8-acetylspermidine, converting it back to
spermidine. This process is crucial for maintaining polyamine pools necessary for cell
proliferation.[4][13] In cancer, particularly neuroblastoma, HDAC10 promotes an autophagic
survival response to chemotherapy.[5][6] Inhibition of HDAC10 disrupts this protective
autophagy, leading to an accumulation of autolysosomes and sensitizing cancer cells to
cytotoxic agents like doxorubicin.[2][5][10]

Signaling Pathway: HDAC10 in Polyamine Metabolism
and Autophagy

The diagram below illustrates the central role of HDAC10 in recycling acetylated polyamines
and its influence on the autophagy pathway, which is a key survival mechanism for cancer cells

under therapeutic stress.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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deacetylase-inhibitor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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